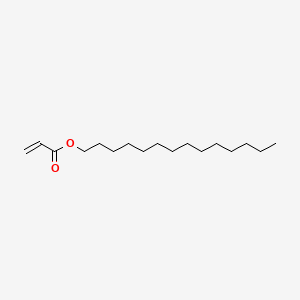

Tetradecyl acrylate

Description

The exact mass of the compound Tetradecyl acrylate is 268.240230259 g/mol and the complexity rating of the compound is 211. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Tetradecyl acrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetradecyl acrylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tetradecyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-19-17(18)4-2/h4H,2-3,5-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZHNPVKXBNDGJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCOC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

33827-80-4 | |

| Record name | 2-Propenoic acid, tetradecyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33827-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2066721 | |

| Record name | Tetradecyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Propenoic acid, tetradecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

21643-42-5 | |

| Record name | Tetradecyl acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21643-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, tetradecyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021643425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, tetradecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetradecyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetradecyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.432 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetradecyl acrylate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VRE8K887S7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Tetradecyl Acrylate

This guide provides a comprehensive overview of tetradecyl acrylate, a versatile monomer with significant applications in polymer science and material development. From its fundamental chemical identity to detailed experimental protocols, this document serves as a critical resource for researchers, scientists, and professionals in drug development and related fields.

Chemical Identity and Core Properties

Tetradecyl acrylate, also known as acrylic acid tetradecyl ester or myristyl acrylate, is an ester of acrylic acid and tetradecanol.[1] Its unique molecular structure, featuring a long hydrophobic alkyl chain and a reactive acrylate group, imparts distinctive properties to the polymers derived from it.

The Chemical Abstracts Service (CAS) has assigned the number 21643-42-5 to tetradecyl acrylate.[2][3] This identifier is crucial for unambiguous identification in research, manufacturing, and regulatory contexts.

A summary of its key chemical and physical properties is presented below:

| Property | Value | Source(s) |

| CAS Number | 21643-42-5 | [2][3][4] |

| Molecular Formula | C17H32O2 | [1][3][4] |

| Molecular Weight | 268.44 g/mol | [4] |

| Appearance | Colorless to almost colorless clear liquid | [2] |

| Melting Point | 14 °C | [5] |

| Boiling Point | 138 °C at 0.4 mmHg | [5] |

| Density | 0.87 g/cm³ (at 20°C) | [5] |

| Refractive Index | 1.4450 to 1.4490 | [5][6] |

| InChI Key | XZHNPVKXBNDGJD-UHFFFAOYSA-N | [3][4][7] |

Note: Tetradecyl acrylate is often supplied with a stabilizer, such as 4-methoxyphenol (MEHQ), to prevent spontaneous polymerization.[1][2]

Synthesis of Tetradecyl Acrylate: An Experimental Protocol

The synthesis of tetradecyl acrylate is typically achieved through the direct esterification of acrylic acid with tetradecanol.[8] This reaction is catalyzed by an acid and requires a polymerization inhibitor to prevent the unwanted polymerization of the acrylate monomer.

Causality Behind Experimental Choices:

-

Molar Ratio: An excess of acrylic acid is often used to drive the equilibrium towards the product side, maximizing the yield of the ester.[8]

-

Catalyst: An acid catalyst, such as p-toluenesulfonic acid, is employed to protonate the carbonyl oxygen of acrylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of tetradecanol.

-

Inhibitor: A polymerization inhibitor, like hydroquinone, is essential because the reaction conditions (elevated temperature) can initiate the free-radical polymerization of the acrylate functional group.

-

Solvent/Azeotropic Removal of Water: A solvent such as toluene is used not only to dissolve the reactants but also to form an azeotrope with the water produced during the reaction. This allows for the continuous removal of water, which further shifts the reaction equilibrium towards the product.

Step-by-Step Synthesis Protocol:

-

Reactor Setup: A four-necked flask is equipped with a mechanical stirrer, a thermocouple, a Dean-Stark trap connected to a reflux condenser, and a nitrogen inlet.

-

Charging Reactants: Charge the flask with tetradecanol, toluene (as a solvent), hydroquinone (polymerization inhibitor), and p-toluenesulfonic acid (catalyst).[9]

-

Initial Heating: Heat the mixture to approximately 60°C with stirring to ensure all components are dissolved.[9]

-

Addition of Acrylic Acid: Slowly add acrylic acid to the reaction mixture. A typical molar ratio of acrylic acid to tetradecanol is 1.1:1.[8]

-

Reaction: Increase the temperature to the reflux temperature of the mixture (around 120°C).[8] The water generated from the esterification will be collected in the Dean-Stark trap.

-

Monitoring Progress: The reaction is monitored by measuring the amount of water collected. The reaction is considered complete when the theoretical amount of water has been removed.[9]

-

Work-up:

-

Cool the reaction mixture.

-

Remove excess acrylic acid and toluene under reduced pressure.

-

Wash the organic layer with a 5% sodium carbonate solution until the aqueous layer is colorless, followed by a wash with saturated sodium chloride solution.[9]

-

-

Purification: Dry the product over anhydrous calcium chloride, filter, and further purify by vacuum distillation to obtain pure tetradecyl acrylate.[9]

Caption: Workflow for the synthesis of tetradecyl acrylate.

Polymerization and Material Science Aspects

The acrylate group in tetradecyl acrylate is susceptible to free-radical polymerization, allowing for the creation of poly(tetradecyl acrylate). This process typically involves three key stages: initiation, propagation, and termination.[10]

-

Initiation: A free-radical initiator (e.g., AIBN or benzoyl peroxide) is thermally or photochemically decomposed to generate initial radicals. These radicals then attack the double bond of a tetradecyl acrylate monomer, initiating the polymer chain.

-

Propagation: The newly formed monomer radical adds to another monomer, and this process repeats, rapidly increasing the chain length. The long alkyl side chain can influence the polymerization kinetics.[11]

-

Termination: The growth of polymer chains is halted, typically through the combination of two growing chains or through disproportionation.[10]

The resulting polymer, poly(tetradecyl acrylate), is a comb-like polymer with a flexible backbone and long, crystalline side chains. This structure gives rise to interesting properties, such as shape-memory effects and its use as a phase-change material for thermal energy storage.[12]

Caption: Free-radical polymerization of tetradecyl acrylate.

Applications in Research and Drug Development

While direct drug development applications are not its primary use, the polymers derived from tetradecyl acrylate have properties that are highly relevant to the pharmaceutical and biomedical fields. Acrylate and methacrylate polymers, in general, are explored for various applications due to their biocompatibility and tunable properties.[13][14]

-

Drug Delivery Systems: The hydrophobic nature of the tetradecyl side chain can be utilized in the formation of micelles or nanoparticles for the encapsulation of poorly water-soluble drugs. The polymer can act as a matrix for controlled release formulations.

-

Biomaterials and Coatings: Polyacrylates are used in coatings for medical devices. The properties of poly(tetradecyl acrylate) could be leveraged to create hydrophobic or stimuli-responsive surfaces.

-

Tissue Engineering: Acrylate-based hydrogels are widely used as scaffolds in tissue engineering. While tetradecyl acrylate itself is hydrophobic, it can be copolymerized with hydrophilic monomers to create amphiphilic networks with specific mechanical and cell-interactive properties.

The broader family of acrylate polymers finds use as thickeners, adhesives, and coatings in various industries, including textiles and paper manufacturing.[15][16]

Safety and Handling

Tetradecyl acrylate is classified as a hazardous substance. It is known to cause skin irritation and serious eye irritation.[3][17][18] It may also cause respiratory irritation.[3][18]

Recommended Handling Procedures:

-

Ventilation: Use only in a well-ventilated area or under a chemical fume hood.[17][18]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[17][18]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[5][7] It should be stored away from light, as it is light-sensitive.

-

First Aid:

Always consult the latest Safety Data Sheet (SDS) before handling this chemical.[17][18][19]

References

-

National Center for Biotechnology Information. (n.d.). Tetradecyl acrylate. PubChem. Retrieved from [Link]

- Song, Z., Ge, J., & Jiang, Q. (2004). The Synthesis of Tetradecyl Acrylate.

-

ChemBK. (2024). Acrylic Acid Tetradecyl Ester. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Tetradecyl methacrylate. PubChem. Retrieved from [Link]

-

Zhejiang Ruico Advanced Materials Co., Ltd. (n.d.). What are the applications of acrylate?. Retrieved from [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). ACRYLIC ACID TETRADECYL ESTER. Retrieved from [Link]

-

PubChemLite. (n.d.). Tetradecyl acrylate (C17H32O2). Retrieved from [Link]

-

ResearchGate. (n.d.). Curves of poly(tetradecyl acrylate) (PTDA), poly(hexadecyl acrylate).... Retrieved from [Link]

- La Spada, A., et al. (2021). Acrylate and Methacrylate Polymers' Applications: Second Life with Inexpensive and Sustainable Recycling Approaches.

-

La Spada, A., et al. (2021). Acrylate and Methacrylate Polymers' Applications: Second Life with Inexpensive and Sustainable Recycling Approaches. National Center for Biotechnology Information. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (2023). Manufacturer of Tetradecyl Acrylate for Safe Industrial Applications. Retrieved from [Link]

-

esdchem. (n.d.). Tetradecyl Acrylate. Retrieved from [Link]

-

Chemistry For Everyone. (2025). What Is The Acrylate Polymerization Process?. YouTube. Retrieved from [Link]

Sources

- 1. tetradecyl acrylate - CAS:21643-42-5 - Sunway Pharm Ltd [3wpharm.com]

- 2. Tetradecyl Acrylate | 21643-42-5 | TCI AMERICA [tcichemicals.com]

- 3. Tetradecyl acrylate | C17H32O2 | CID 88984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Tetradecyl Acrylate (stabilized with MEHQ) 95.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. ACRYLIC ACID TETRADECYL ESTER Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. chembk.com [chembk.com]

- 7. Tetradecyl Acrylate | 21643-42-5 [sigmaaldrich.com]

- 8. caod.oriprobe.com [caod.oriprobe.com]

- 9. tetradecyl methacrylate synthesis - chemicalbook [chemicalbook.com]

- 10. youtube.com [youtube.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Acrylate and Methacrylate Polymers’ Applications: Second Life with Inexpensive and Sustainable Recycling Approaches | MDPI [mdpi.com]

- 14. Acrylate and Methacrylate Polymers' Applications: Second Life with Inexpensive and Sustainable Recycling Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ruicoglobal.com [ruicoglobal.com]

- 16. nbinno.com [nbinno.com]

- 17. tcichemicals.com [tcichemicals.com]

- 18. static.cymitquimica.com [static.cymitquimica.com]

- 19. ACRYLIC ACID TETRADECYL ESTER - Safety Data Sheet [chemicalbook.com]

An In-Depth Technical Guide to Tetradecyl Acrylate for Research and Development

Abstract: This technical guide provides a comprehensive overview of tetradecyl acrylate, a long-chain alkyl acrylate monomer crucial in polymer science. While the core inquiry focuses on its molecular weight, this document expands upon its fundamental physicochemical properties, synthesis, polymerization kinetics, and key applications, particularly those relevant to researchers and professionals in drug development and materials science. We delve into detailed experimental protocols, the rationale behind procedural choices, and critical safety and handling information. The guide is structured to serve as a practical resource, blending established data with field-proven insights to empower researchers in their application of this versatile monomer.

Section 1: Core Physicochemical and Molecular Properties

Tetradecyl acrylate, also known by its IUPAC name tetradecyl prop-2-enoate and synonyms such as myristyl acrylate, is the ester of tetradecanol and acrylic acid.[1][2] Its defining characteristic is the 14-carbon alkyl chain, which imparts significant hydrophobicity and unique thermal properties to its corresponding polymers.

The foundational property is its molecular weight, which is a critical parameter for stoichiometric calculations in synthesis and polymerization, as well as for analytical characterization techniques like mass spectrometry.

Molecular Identity and Weight:

-

Molecular Weight (Computed): 268.4 g/mol [3]

A summary of its key physicochemical properties is presented in Table 1, providing researchers with essential data for experimental design.

Table 1: Physicochemical Properties of Tetradecyl Acrylate

| Property | Value | Source(s) |

| Molecular Weight | 268.43 g/mol | [1][4][5] |

| Molecular Formula | C₁₇H₃₂O₂ | [3][4] |

| Appearance | Clear, colorless to almost colorless liquid | [5][6] |

| Density | 0.87 g/cm³ | [2][5] |

| Boiling Point | 138 °C at 0.4 mmHg | [2][5] |

| Melting Point | 14 °C | [2][5] |

| Flash Point | 125.4 °C | [5] |

| Water Solubility | 2 µg/L at 20 °C (Essentially insoluble) | [2][5] |

| Refractive Index | 1.4450 to 1.4490 | [2][5] |

Below is a diagram representing the molecular structure of tetradecyl acrylate.

Caption: Workflow for the synthesis and purification of tetradecyl acrylate.

Experimental Protocol: Synthesis of Tetradecyl Acrylate

This protocol is a self-validating methodology adapted from standard esterification procedures for long-chain acrylates. [7][8]

-

Reactor Setup: Equip a 500 mL four-necked flask with a mechanical stirrer, a thermocouple, a Dean-Stark trap connected to a reflux condenser, and a nitrogen inlet.

-

Charging Reactants: To the flask, add:

-

Tetradecanol (1.0 mol)

-

Acrylic acid (1.1 mol, 10% molar excess to drive the reaction to completion)

-

p-Toluenesulfonic acid (PTSA) (0.015 mol, catalyst)

-

4-Methoxyphenol (MEHQ) (0.5% of total reactant mass, inhibitor)

-

Toluene (75% of total reactant mass, as an azeotropic solvent to facilitate water removal)

-

-

Reaction: Begin stirring and gently purge the system with nitrogen. Heat the mixture to reflux (approximately 120°C). Water produced during the esterification will be collected in the Dean-Stark trap.

-

Monitoring: Continue the reaction until the theoretical amount of water (1.0 mol) has been collected. This typically takes 4-6 hours.

-

Work-up and Neutralization: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with:

-

A 5% sodium bicarbonate (NaHCO₃) solution until the aqueous layer is no longer acidic (ceases effervescence). This step removes the acidic catalyst (PTSA) and any unreacted acrylic acid.

-

A saturated sodium chloride (brine) solution to break any emulsions and remove excess water.

-

-

Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).

-

Purification: Filter off the drying agent. Remove the toluene solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation (e.g., at 138°C / 0.4 mmHg) to yield high-purity tetradecyl acrylate. [2][5]8. Validation: The final product should be a clear, colorless liquid. [6]Its identity and purity can be confirmed using FT-IR (presence of ester C=O and C=C stretches), ¹H NMR spectroscopy, and gas chromatography (GC).

Section 3: Polymerization of Tetradecyl Acrylate

Tetradecyl acrylate readily undergoes free-radical polymerization to form poly(tetradecyl acrylate) (PTDA). This process is fundamental to its application and involves three key stages: initiation, propagation, and termination. [9]

-

Initiation: A free-radical initiator (e.g., AIBN or benzoyl peroxide) thermally decomposes to generate primary radicals. These highly reactive species attack the vinyl double bond of a tetradecyl acrylate monomer, creating a new monomer radical.

-

Propagation: The newly formed monomer radical adds to another monomer, regenerating the radical site at the end of the growing polymer chain. This step repeats rapidly, extending the polymer backbone.

-

Termination: The growth of a polymer chain ceases when two radical chain ends combine or undergo disproportionation.

The long alkyl chain in tetradecyl acrylate results in high monomer and polymer melt viscosity. This can lead to a phenomenon known as the gel effect (Trommsdorff-Norrish effect), where increased viscosity slows the movement of large polymer radicals, reducing the rate of termination. [10]This decrease in termination rate causes a rapid increase in the overall polymerization rate, which must be carefully controlled to prevent thermal runaways. [10]

Caption: The three stages of free-radical polymerization.

Section 4: Applications in Research and Drug Development

The unique properties of tetradecyl acrylate and its polymer (PTDA) make them valuable in several advanced applications. While broadly used in coatings, adhesives, and as plastic additives, their role in specialized scientific fields is growing. [4][6][11] 1. Drug Delivery Systems: The pronounced hydrophobicity of the C14 alkyl chain is a key feature for drug delivery applications. PTDA can be copolymerized with hydrophilic monomers (e.g., acrylic acid, hydroxyethyl acrylate) to create amphiphilic copolymers. These copolymers can self-assemble in aqueous media to form micelles or nanoparticles, which are capable of encapsulating hydrophobic drugs. The hydrophobic core, formed by the PTDA segments, serves as a reservoir for the drug, while the hydrophilic shell provides stability in biological fluids and can be functionalized for targeted delivery.

2. Phase-Change Materials (PCMs): PTDA is a shape-stable phase change material. [12]The long alkyl side chains can crystallize and melt at a specific temperature, allowing the material to absorb and release significant amounts of latent heat. This property is being explored for thermal management in medical devices, smart textiles, and for maintaining stable temperatures during the transport of sensitive biological samples. [12] 3. Biomaterial Coatings: The hydrophobicity of PTDA can be used to create water-repellent coatings for medical devices and implants. Such coatings can reduce non-specific protein adsorption and biofilm formation, improving the biocompatibility and longevity of the device.

Section 5: Safety and Handling

Tetradecyl acrylate is classified as a hazardous substance and requires careful handling to minimize risk.

-

GHS Hazard Classification:

-

Ventilation: Always handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors. [13][14]2. Personal Protective Equipment (PPE): Wear appropriate PPE, including:

-

Nitrile or butyl rubber gloves.

-

Chemical safety goggles and a face shield.

-

A lab coat. [13][14]3. Storage: Store in a cool, dry, dark place away from heat sources and direct sunlight. [2][13]The container should be tightly sealed and stored under an inert atmosphere (e.g., nitrogen) if possible. The monomer is often supplied with an inhibitor (MEHQ) to prevent spontaneous polymerization during storage. [1][15][13]4. First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. If irritation or a rash develops, seek medical attention. [13][14] * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice. [13][14] * Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention. [14]

-

References

-

Title: Tetradecyl acrylate | C17H32O2 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

-

Title: Manufacturer of Tetradecyl Acrylate for Safe Industrial Applications Source: Ningbo Inno Pharmchem Co.,Ltd URL: [Link]

-

Title: Acrylic Acid Tetradecyl Ester Source: ChemBK URL: [Link]

-

Title: Tetradecyl Acrylate Source: esdchem URL: [Link]

-

Title: ACRYLIC ACID TETRADECYL ESTER Source: Chongqing Chemdad Co., Ltd URL: [Link]

-

Title: The Synthesis of Tetradecyl Acrylate Source: FINE CHEMICAL INTERMEDIATES (Journal) via Oriprobe URL: [Link]

-

Title: TETRADECYL ACRYLATE Source: gsrs.ncats.nih.gov URL: [Link]

-

Title: What are the applications of acrylate? Source: Zhejiang Ruico Advanced Materials Co., Ltd URL: [Link]

-

Title: Curves of poly(tetradecyl acrylate) (PTDA), poly(hexadecyl acrylate)... Source: ResearchGate URL: [Link]

-

Title: Acrylate and Methacrylate Polymers' Applications: Second Life with Inexpensive and Sustainable Recycling Approaches Source: MDPI URL: [Link]

-

Title: Acrylate and Methacrylate Polymers' Applications: Second Life with Inexpensive and Sustainable Recycling Approaches Source: NCBI URL: [Link]

-

Title: What Is The Acrylate Polymerization Process? Source: Chemistry For Everyone - YouTube URL: [Link]

Sources

- 1. tetradecyl acrylate - CAS:21643-42-5 - Sunway Pharm Ltd [3wpharm.com]

- 2. ACRYLIC ACID TETRADECYL ESTER Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. Tetradecyl acrylate | C17H32O2 | CID 88984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Tetradecyl Acrylate - TargetMol Chemicals Inc [bioscience.co.uk]

- 5. chembk.com [chembk.com]

- 6. nbinno.com [nbinno.com]

- 7. caod.oriprobe.com [caod.oriprobe.com]

- 8. tetradecyl methacrylate synthesis - chemicalbook [chemicalbook.com]

- 9. youtube.com [youtube.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. ruicoglobal.com [ruicoglobal.com]

- 12. researchgate.net [researchgate.net]

- 13. tcichemicals.com [tcichemicals.com]

- 14. static.cymitquimica.com [static.cymitquimica.com]

- 15. esdchem.com.tr [esdchem.com.tr]

An In-depth Technical Guide to Tetradecyl Acrylate: Properties, Synthesis, and Applications in Advanced Materials and Drug Development

This document provides a comprehensive technical overview of tetradecyl acrylate, a long-chain alkyl acrylate monomer. It is intended for researchers, chemists, and drug development professionals who require a deep understanding of this versatile chemical's properties, synthesis, and applications. This guide moves beyond simple data recitation to explain the causal relationships behind its chemical behavior and experimental methodologies, ensuring a robust and practical understanding for advanced applications.

Core Chemical Identity and Significance

Tetradecyl acrylate (CAS No. 21643-42-5) is an ester formed from tetradecanol (a C14 fatty alcohol) and acrylic acid.[1] Its molecular structure is characterized by a long, hydrophobic 14-carbon alkyl chain and a reactive vinyl group within the acrylate moiety.[2] This bifunctional nature is the cornerstone of its utility: the long alkyl chain imparts significant hydrophobicity, flexibility, and oleophilicity, while the acrylate group serves as a polymerizable site for synthesizing a wide range of polymers.[2][3] These polymers are integral to the development of advanced materials, including specialized coatings, adhesives, and, critically for the pharmaceutical sector, drug delivery vehicles.[4][5]

Molecular and Physical Characteristics

The fundamental properties of tetradecyl acrylate dictate its handling, reactivity, and application scope. It is typically supplied as a colorless to almost colorless liquid, often stabilized with a small amount of an inhibitor like 4-methoxyphenol (MEHQ) to prevent premature polymerization during storage.[6]

| Property | Value | Source(s) |

| CAS Number | 21643-42-5 | [7][8] |

| Molecular Formula | C₁₇H₃₂O₂ | [7][8] |

| Molecular Weight | 268.43 g/mol | [7][8] |

| IUPAC Name | tetradecyl prop-2-enoate | [7] |

| Appearance | Colorless to Almost Colorless Clear Liquid | |

| Melting Point | 14 °C | [9][10] |

| Boiling Point | 138 °C @ 0.4 mmHg | [9][10] |

| Density | 0.87 g/cm³ (at 20 °C) | [9][10] |

| Refractive Index | ~1.45 | [11] |

| Water Solubility | 2 µg/L at 20 °C (Practically Insoluble) | [9][12] |

| InChIKey | XZHNPVKXBNDGJD-UHFFFAOYSA-N | [7] |

The low melting point indicates it can be a liquid or semi-solid at room temperature. Its extremely low water solubility and high LogP (7.22 at 25°C) underscore its hydrophobic character, a key property exploited in many of its applications.[3][12] The boiling point is reported under vacuum, a common practice for high-molecular-weight esters that can decompose or polymerize at their atmospheric boiling points.

Synthesis and Polymerization

Understanding the synthesis of the monomer and its subsequent polymerization is critical for controlling the properties of the final material.

Monomer Synthesis: Fischer Esterification

Tetradecyl acrylate is typically synthesized via Fischer esterification, reacting acrylic acid with tetradecanol.[1] The choice of catalyst and reaction conditions is crucial for achieving high yield and purity.

Caption: Workflow for the synthesis of tetradecyl acrylate via Fischer esterification.

Expert Insight: The use of a slight molar excess of acrylic acid drives the reaction equilibrium towards the product side, maximizing the conversion of the more expensive tetradecanol.[1] A polymerization inhibitor like hydroquinone is essential because the reaction temperature (e.g., 120°C) is high enough to initiate unwanted polymerization of the acrylate functional group.[1][13] Toluene serves as both a solvent and an azeotropic agent to continuously remove water, another critical factor in pushing the equilibrium to favor ester formation.

Polymerization: Free-Radical Chain-Growth

The vinyl group of tetradecyl acrylate makes it highly amenable to free-radical polymerization. This process transforms the liquid monomer into a solid polymer (polytetradecyl acrylate) with a saturated carbon backbone and pendant tetradecyl ester groups.[14]

Caption: The three key stages of free-radical polymerization of acrylate monomers.

This process can be conducted in bulk, solution, or via emulsion polymerization.[14] Emulsion polymerization is particularly relevant for biomedical applications, as it allows for the formation of polymer nanoparticles directly in an aqueous phase.[4] In this technique, the hydrophobic monomer is emulsified in water using a surfactant (e.g., sodium dodecyl sulfate), and a water-soluble initiator (e.g., potassium persulfate) initiates polymerization within the micelles.[4]

Application in Drug Development: Nanoparticulate Delivery Systems

The pronounced hydrophobicity of polytetradecyl acrylate makes it an excellent candidate for encapsulating poorly water-soluble drugs. The challenge of low aqueous solubility is a major hurdle in the development of many promising therapeutic agents.[4] Polyacrylate-based nanoparticles offer a robust platform to overcome this limitation.

By copolymerizing tetradecyl acrylate with a hydrophilic monomer (e.g., acrylic acid or a polyethylene glycol (PEG) acrylate), one can synthesize amphiphilic copolymers. In an aqueous environment, these copolymers self-assemble into core-shell nanostructures, such as micelles or polymersomes. The hydrophobic polytetradecyl acrylate segments form the core, creating a favorable environment for a hydrophobic drug, while the hydrophilic segments form the shell, ensuring colloidal stability and biocompatibility in the bloodstream.

Caption: Conceptual workflow for creating a drug delivery nanoparticle using tetradecyl acrylate.

This methodology allows for the direct incorporation of water-insoluble drugs into a stable aqueous formulation, enhancing bioavailability and potentially enabling targeted delivery.[4][15]

Spectroscopic Characterization

Confirming the identity and purity of both the monomer and resulting polymers is essential. Standard spectroscopic techniques are employed for this purpose.[16]

Infrared (IR) Spectroscopy

IR spectroscopy is used to verify the presence of key functional groups. The spectrum of tetradecyl acrylate will show characteristic peaks for the ester and vinyl groups.[16][17] Upon polymerization, the peaks associated with the vinyl group will disappear, providing a clear indication of successful reaction.[18]

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

| ~2920 / ~2850 | C-H Asymmetric/Symmetric Stretch | -CH₂- (Alkyl Chain) |

| ~1725 | C=O Stretch | Ester |

| ~1635 | C=C Stretch | Vinyl |

| ~1190 | C-O Stretch | Ester |

| ~810 | =C-H Out-of-plane Bend | Vinyl |

Data predicted based on typical values for long-chain acrylates.[16][17]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed structural confirmation. The ¹H NMR spectrum is particularly useful for identifying the distinct protons of the vinyl group and the long alkyl chain.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~6.4 | dd | Hα (trans to ester) of =CH₂ |

| ~6.1 | dd | Hβ (geminal) of =CH₂ |

| ~5.8 | dd | Hα (cis to ester) of -CH= |

| ~4.1 | t | -O-CH₂- (adjacent to ester) |

| ~1.6 | m | -O-CH₂-CH₂- |

| ~1.25 | br s | -(CH₂)₁₁- (bulk methylene) |

| ~0.88 | t | -CH₃ (terminal methyl) |

Predicted shifts in CDCl₃ solvent, based on analogous structures.[16]

Safety and Handling

Tetradecyl acrylate requires careful handling in a laboratory or industrial setting. It is classified as a skin and eye irritant and may cause respiratory irritation and allergic skin reactions.[7][19][20]

-

GHS Hazard Statements: H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7][20]

-

Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and face protection.[19][20] Handle only in a well-ventilated area or under a chemical fume hood.

-

Storage: Store in a cool, dark, dry, and well-ventilated place. The container should be tightly sealed. It is typically stabilized with an inhibitor (MEHQ), and storage conditions should be maintained to ensure the inhibitor's effectiveness and prevent spontaneous polymerization.[21]

-

First Aid: In case of skin contact, wash with plenty of soap and water.[19] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do.[19] If irritation persists, seek medical attention.

Conclusion

Tetradecyl acrylate is a highly versatile monomer whose value is derived from its dual chemical nature. The long hydrophobic chain provides oleophilicity and flexibility, while the reactive acrylate group allows for its incorporation into a vast array of polymeric structures. This unique combination of properties has established its importance in materials science and is driving innovative research in advanced drug delivery systems for poorly soluble therapeutics. A thorough understanding of its chemical properties, synthesis, and polymerization behavior, as outlined in this guide, is paramount for any scientist or researcher aiming to harness its full potential.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 88984, Tetradecyl acrylate. Retrieved from [Link].

-

Solubility of Things (n.d.). Tetradecyl methacrylate. Retrieved from [Link].

-

Sunway Pharm Ltd (n.d.). tetradecyl acrylate. Retrieved from [Link].

-

ChemBK (2024). Acrylic Acid Tetradecyl Ester. Retrieved from [Link].

- Unlocking Material Potential: The Versatility of Tetradecyl Acrylate in Chemical Synthesis. (n.d.). Retrieved from a relevant chemical supplier blog or technical article source.

- Song, Z., Ge, J., & Jiang, Q. (2004). The Synthesis of Tetradecyl Acrylate. Fine Chemical Intermediates, 2.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 17351, Tetradecyl methacrylate. Retrieved from [Link].

-

Skyrun Industrial (n.d.). Tetradecyl Acrylate. Retrieved from [Link].

-

Global Substance Registration System (n.d.). TETRADECYL ACRYLATE. Retrieved from [Link].

- BenchChem (2025). Spectroscopic Analysis of Tetracosyl Acrylate Monomer: A Technical Guide.

- Chemdad Co., Ltd (n.d.). ACRYLIC ACID TETRADECYL ESTER.

-

Esdchem (n.d.). Tetradecyl Acrylate. Retrieved from [Link].

-

Esdchem (n.d.). Tetradecyl Acrylate. Retrieved from [Link].

-

D'Angelo, I., et al. (n.d.). Antibiotic-Conjugated Polyacrylate Nanoparticles: New Opportunities for Development of Anti-MRSA Agents. PMC - NIH. Retrieved from [Link].

-

Bernkop-Schnürch, A., et al. (n.d.). Development of nanoparticulate drug delivery systems based on thiolated poly(acrylic acid). PubMed. Retrieved from [Link].

- Google Patents (2017). US20170165205A1 - Acrylic polymers and their use in transdermal drug delivery.

- Quantitative Comonomer Analysis of Polyacrylates via IR Spectroscopy. (n.d.).

-

Chemistry For Everyone (2025). What Is The Acrylate Polymerization Process?. YouTube. Retrieved from [Link].

-

Spectroscopy Magazine (2023). Infrared Spectroscopy of Polymers X: Polyacrylates. Retrieved from [Link].

Sources

- 1. caod.oriprobe.com [caod.oriprobe.com]

- 2. nbinno.com [nbinno.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Antibiotic-Conjugated Polyacrylate Nanoparticles: New Opportunities for Development of Anti-MRSA Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US20170165205A1 - Acrylic polymers and their use in transdermal drug delivery - Google Patents [patents.google.com]

- 6. tetradecyl acrylate - CAS:21643-42-5 - Sunway Pharm Ltd [3wpharm.com]

- 7. Tetradecyl acrylate | C17H32O2 | CID 88984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Tetradecyl Acrylate - TargetMol Chemicals Inc [bioscience.co.uk]

- 9. chembk.com [chembk.com]

- 10. Tetradecyl Acrylate - Skyrun Industrial [chinaskyrun.com]

- 11. Tetradecyl Acrylate | 21643-42-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 12. ACRYLIC ACID TETRADECYL ESTER Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 13. tetradecyl methacrylate synthesis - chemicalbook [chemicalbook.com]

- 14. youtube.com [youtube.com]

- 15. Development of nanoparticulate drug delivery systems based on thiolated poly(acrylic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. spectroscopyonline.com [spectroscopyonline.com]

- 18. pstc.org [pstc.org]

- 19. tcichemicals.com [tcichemicals.com]

- 20. static.cymitquimica.com [static.cymitquimica.com]

- 21. esdchem.com.tr [esdchem.com.tr]

Introduction: Understanding the Molecular Foundation of Tetradecyl Acrylate

An In-depth Technical Guide to the Physical Properties of Tetradecyl Acrylate

Tetradecyl acrylate (TDA), also known as myristyl acrylate, is a long-chain alkyl acrylate monomer that serves as a critical building block in the synthesis of advanced polymers.[1] Its unique molecular structure, characterized by a hydrophilic acrylate head and a long, hydrophobic C14 alkyl tail, imparts a distinct set of physical properties that are leveraged in sophisticated applications ranging from coatings and adhesives to, most pertinently for this guide, the development of novel drug delivery systems.[2] In the pharmaceutical and biomedical fields, polymers and copolymers derived from TDA are explored for creating hydrophobic drug matrices, nanoparticle shells, and biocompatible materials where properties like hydrophobicity, flexibility, and thermal behavior are paramount.

This guide provides an in-depth analysis of the core physical properties of tetradecyl acrylate. We will move beyond simple data presentation to explore the causality behind these properties and the established methodologies for their precise measurement. For the researcher, scientist, or drug development professional, a thorough understanding of these fundamental characteristics is not merely academic; it is the bedrock upon which successful formulation, process development, and product performance are built.

Molecular Identity and Specifications

Before any physical characterization can be trusted, the identity and purity of the material must be unequivocally confirmed. The fundamental specifications for tetradecyl acrylate provide the baseline for all subsequent measurements.

-

IUPAC Name: tetradecyl prop-2-enoate[3]

-

Synonyms: Acrylic Acid Tetradecyl Ester, Myristyl acrylate[4][5]

-

CAS Number: 21643-42-5[3]

The long C14 alkyl chain is the dominant feature of the molecule and is directly responsible for the low water solubility and the relatively low melting point observed. The acrylate group provides the site for polymerization, the reactivity of which is a chemical property but is influenced by the physical environment (e.g., viscosity, temperature) during synthesis.

Core Physical Properties: Data and Implications

The utility of tetradecyl acrylate in any application is a direct consequence of its physical attributes. The following sections detail these properties, explain their relevance, and provide robust protocols for their experimental determination.

Physical State and Appearance

Under standard laboratory conditions (20-25°C), tetradecyl acrylate exists as a colorless to almost colorless, clear liquid.[8] This liquid state simplifies handling, enabling straightforward transfer, mixing, and reaction setup without the need for heating or specialized solid-handling equipment.

Its melting point is reported to be 14 °C .[4][7][9] This is a critical parameter for storage and logistics. It implies that in temperate or controlled laboratory environments, the monomer will be liquid. However, during shipping in colder seasons or storage in unheated facilities, TDA can solidify. This necessitates a controlled thawing protocol to ensure homogeneity before use, as fractional freezing and thawing could lead to a non-uniform distribution of the stabilizer (typically Monomethyl Ether of Hydroquinone, MEHQ).[8]

Density and Specific Gravity

The density of tetradecyl acrylate is consistently reported as 0.87 g/cm³ at 20°C.[4][9][10] This value is less than that of water, which is expected for a long-chain hydrocarbon derivative.

Causality & Application Insight: Density is a fundamental property required for converting mass-based measurements to volume-based measurements, a constant necessity in both research and manufacturing. In drug formulation, the density of a polymerizable monomer like TDA influences the final density of the resulting nanoparticle or microparticle, which can affect its sedimentation rate in suspension and its behavior in vivo.

Experimental Protocol: Density Determination via Pycnometer

This protocol provides a self-validating system for accurately determining the density of a liquid monomer like TDA.

-

Preparation & Calibration:

-

Thoroughly clean a 10 mL or 25 mL pycnometer with a suitable solvent (e.g., acetone) and dry it completely.

-

Determine the mass of the empty, dry pycnometer (m_pyc) to a precision of 0.1 mg.

-

Fill the pycnometer with deionized, degassed water of a known temperature (e.g., 20.0 ± 0.1°C). Ensure no air bubbles are trapped.

-

Place the filled pycnometer in a temperature-controlled water bath until it reaches thermal equilibrium.

-

Adjust the water level to the calibration mark, dry the exterior, and measure its mass (m_pyc+water).

-

The volume of the pycnometer (V_pyc) is calculated as: (m_pyc+water - m_pyc) / ρ_water, where ρ_water is the tabulated density of water at the measurement temperature. This calibration step is crucial for accuracy.

-

-

Sample Measurement:

-

Empty and dry the calibrated pycnometer.

-

Fill the pycnometer with tetradecyl acrylate, ensuring the sample has been equilibrated to the same temperature (20.0 ± 0.1°C).

-

Measure the mass of the pycnometer filled with TDA (m_pyc+TDA).

-

-

Calculation:

-

The density of tetradecyl acrylate (ρ_TDA) is calculated as: (m_pyc+TDA - m_pyc) / V_pyc.

-

-

Validation:

-

Perform the measurement in triplicate. The standard deviation should be less than 0.0005 g/cm³ for a valid result.

-

Refractive Index

The refractive index (n) of tetradecyl acrylate is reported in the range of 1.4450 to 1.4490 at 20°C (for a wavelength of 589.3 nm, the sodium D-line).[4][9][10]

Causality & Application Insight: The refractive index is a measure of how light propagates through a substance. It is an intrinsic property that is highly sensitive to purity, temperature, and pressure. For researchers, it serves as a rapid and non-destructive method for quality control; a deviation from the expected value can indicate the presence of impurities or residual reactants. In the context of drug delivery, the refractive index of polymers is critical for the optical characterization of nanoparticles. Techniques like Dynamic Light Scattering (DLS) rely on this value to accurately calculate particle size distributions.

Experimental Protocol: Refractive Index Measurement via Abbe Refractometer

-

Instrument Setup & Calibration:

-

Turn on the Abbe refractometer and the associated circulating water bath, setting the temperature to precisely 20.0°C. Allow the instrument's prisms to equilibrate.

-

Calibrate the instrument using a standard of known refractive index (e.g., distilled water, nD = 1.3330 at 20°C). Adjust the instrument until the correct value is read.

-

-

Sample Application:

-

Open the prism assembly. Using a clean pipette, apply 2-3 drops of tetradecyl acrylate onto the surface of the lower measuring prism.

-

Close the prisms firmly. The liquid should spread evenly to form a thin film.

-

-

Measurement:

-

Look through the eyepiece and turn the adjustment knob until the light and dark fields converge into a sharp, single line.

-

If color fringing (dispersion) is observed, adjust the dispersion compensator until the dividing line is sharp and achromatic (black and white).

-

Press the "read" button or look at the internal scale to obtain the refractive index value to four decimal places.

-

-

Validation:

-

Clean the prisms thoroughly with a soft tissue and an appropriate solvent (e.g., isopropanol) between measurements.

-

Repeat the measurement three times. The readings should agree within ±0.0002.

-

Thermal Properties: Boiling Point

The boiling point of tetradecyl acrylate is 138 °C at a reduced pressure of 0.4 mmHg .[7][9]

Causality & Application Insight: It is crucial to note that this is not the boiling point at atmospheric pressure. Acrylate monomers are thermally sensitive and can undergo spontaneous, often violent, polymerization at elevated temperatures. Therefore, they are purified by vacuum distillation. The high molecular weight and long alkyl chain result in a high boiling point, and the application of a vacuum is essential to lower this to a temperature where distillation can occur safely without initiating polymerization. This property dictates the purification strategy for the monomer and informs the upper temperature limits for its safe handling and processing in polymer synthesis.

Solubility Profile

Tetradecyl acrylate exhibits extremely low water solubility, reported as 2 µg/L at 20°C .[4][9][10] Its LogP value (a measure of lipophilicity) is high at 7.22 at 25°C , indicating a strong preference for non-polar, organic environments.[4][10] It is expected to be freely soluble in common organic solvents like toluene, tetrahydrofuran (THF), and chlorinated solvents.

Causality & Application Insight: The dominant C14 hydrophobic chain dictates this solubility profile. This is the single most important property for its use in drug delivery for hydrophobic drugs. Polymers made from TDA can form the core of nanoparticles or microparticles, creating a non-aqueous microenvironment to encapsulate and stabilize water-insoluble active pharmaceutical ingredients (APIs). The choice of solvent for polymerization and purification is also dictated by this property.

Summary of Key Physical Properties

For ease of reference, the core quantitative physical properties of tetradecyl acrylate are summarized below.

| Property | Value | Conditions | Source(s) |

| Molecular Weight | 268.43 g/mol | - | [3][6][7] |

| Physical State | Liquid | 20°C, 1 atm | |

| Melting Point | 14 °C | 1 atm | [7][9] |

| Boiling Point | 138 °C | 0.4 mmHg | [7][9] |

| Density | 0.87 g/cm³ | 20°C | [4][9][10] |

| Refractive Index (nD) | 1.4450 - 1.4490 | 20°C | [4][9][10] |

| Water Solubility | 2 µg/L | 20°C | [4][9][10] |

| LogP | 7.22 | 25°C | [4][10] |

Visualization of Experimental Workflows and Property Relationships

To better conceptualize the process of characterization and the interplay of molecular and bulk properties, the following diagrams are provided.

Caption: Logical workflow for the physical characterization of TDA.

Caption: Interrelation of TDA's molecular structure and its properties.

Safety and Handling Considerations for Experimental Procedures

When conducting the protocols described above, it is imperative to adhere to strict safety standards. Tetradecyl acrylate is classified as a substance that causes skin and serious eye irritation.[3][11][12] It may also cause respiratory irritation.[3][12]

-

Personal Protective Equipment (PPE): Always wear protective gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[11][12]

-

Ventilation: All handling and measurements should be performed in a well-ventilated area or inside a chemical fume hood to avoid inhalation of vapors.[12]

-

Handling: Avoid direct contact with skin, eyes, and clothing.[11] In case of skin contact, wash thoroughly with soap and water. If eye contact occurs, rinse cautiously with water for several minutes.[11]

-

Storage: Store in a cool, dry, dark place, away from heat sources and direct light to prevent premature polymerization.[10] The container should be tightly sealed.[12]

Conclusion

The physical properties of tetradecyl acrylate—from its liquid state at room temperature and low density to its high refractive index and pronounced hydrophobicity—are direct consequences of its unique molecular architecture. For the materials scientist or drug development professional, these are not merely data points but critical design parameters. They dictate storage and handling protocols, inform the choice of analytical techniques, guide the design of polymerization processes, and ultimately enable the creation of advanced materials for specialized applications like targeted drug delivery. A comprehensive and practical understanding of these properties is therefore indispensable for innovation and success in the field.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 88984, Tetradecyl acrylate. PubChem. Retrieved from [Link].

-

ChemBK (2024). Acrylic Acid Tetradecyl Ester. ChemBK. Retrieved from [Link].

-

University of Technology, Laser and Optoelectronics Engineering Department (n.d.). Determination of the refractive index of a liquid by a liquid lens method. Retrieved from [Link].

-

Chemdad Co., Ltd (n.d.). ACRYLIC ACID TETRADECYL ESTER. Chemdad. Retrieved from [Link].

-

Department of Education and Science (n.d.). MEASUREMENT OF THE REFRACTIVE INDEX OF A LIQUID. Retrieved from [Link].

-

ESD-Chemical (n.d.). Tetradecyl Acrylate. ESD-Chemical. Retrieved from [Link].

-

Abbas, B., & Alshikh Khalil, M. (2015). An Experimental Method for Determination of the Refractive Index of Liquid Samples Using Michelson Interferometer. Acta Physica Polonica A, 129(1), 59-61. Retrieved from [Link].

-

Zhang, H., et al. (2017). Simple method to measure the refractive index of liquid with graduated cylinder and beaker. Review of Scientific Instruments, 88(12), 125105. Retrieved from [Link].

-

BYJU'S (n.d.). To Find The Refractive Index Of A Liquid By Using A Convex Lens And Plane Mirror. BYJU'S. Retrieved from [Link].

-

Papayoanou, A., & Christopulos, J. A. (1973). Thermodynamic and Ultrasonic Properties of Acrylic Monomers. National Technical Reports Library - NTIS. Retrieved from [Link].

-

Skyrun Industrial Co., Ltd. (n.d.). Tetradecyl Acrylate. Skyrun Industrial. Retrieved from [Link].

-

Green Chemical Co., Ltd. (n.d.). Monofunctional Acrylate. Green Chemical. Retrieved from [Link].

-

Gantrade Corporation (n.d.). Key Facts about Acrylate Monomers. Gantrade. Retrieved from [Link].

-

ResearchGate (n.d.). Important acrylic monomers and their glass transition temperatures. ResearchGate. Retrieved from [Link].

-

Scientific Polymer Products, Inc. (n.d.). Refractive Index of Polymers by Index. scipoly.com. Retrieved from [Link].

-

Matyjaszewski Polymer Group, Carnegie Mellon University (n.d.). Acrylates. CMU. Retrieved from [Link].

Sources

- 1. HPLC: Analysis of Acrylate Monomers | PerkinElmer [perkinelmer.com]

- 2. gantrade.com [gantrade.com]

- 3. Tetradecyl acrylate | C17H32O2 | CID 88984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ACRYLIC ACID TETRADECYL ESTER Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. Tetradecyl Acrylate - Skyrun Industrial [chinaskyrun.com]

- 6. Tetradecyl Acrylate - TargetMol Chemicals Inc [bioscience.co.uk]

- 7. Tetradecyl Acrylate (stabilized with MEHQ) 95.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 8. Tetradecyl Acrylate | 21643-42-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. chembk.com [chembk.com]

- 10. 21643-42-5 | CAS DataBase [m.chemicalbook.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

An In-Depth Technical Guide to the Structure and Application of Tetradecyl Acrylate

Abstract

Tetradecyl acrylate (TDA), a long-chain alkyl acrylate ester, serves as a critical monomer in polymer science, prized for the unique properties it imparts to macromolecular structures. Its defining feature—a C14 alkyl chain—introduces significant hydrophobicity, flexibility, and a low glass transition temperature to the resultant polymers. This guide provides a comprehensive technical examination of the molecular structure of TDA, from its fundamental composition to its detailed spectroscopic signature. We will explore the primary synthesis route via Fischer esterification, delve into the polymerization of TDA, and discuss the characteristics of poly(tetradecyl acrylate) (PTDA). Furthermore, this document will highlight its significant applications, particularly in the realms of drug delivery and biomedical materials, where its hydrophobic nature is leveraged to create functional and responsive systems. This guide is intended for researchers, chemists, and materials scientists engaged in polymer synthesis and drug development.

Molecular Structure and Physicochemical Properties

The functionality and application of tetradecyl acrylate are direct consequences of its molecular architecture. Understanding this structure is paramount to manipulating its properties for advanced applications.

Chemical Structure Analysis

Tetradecyl acrylate, systematically named tetradecyl prop-2-enoate, is the ester of acrylic acid and tetradecanol.[1] Its structure consists of two primary functional components: a reactive acrylate head and a long, hydrophobic tetradecyl tail.

-

The Acrylate Group (prop-2-enoate): This is the polymerizable moiety of the molecule. It contains a vinyl group (C=C) conjugated with a carbonyl group (C=O). The sp² hybridization of these carbons creates a planar, electron-rich system that is susceptible to free-radical attack, initiating polymerization.

-

The Ester Linkage (-COO-): This linkage connects the acrylate group to the alkyl chain. It is characterized by a strong carbonyl absorption in infrared spectroscopy and influences the monomer's polarity.

-

The Tetradecyl Chain (-(CH₂)₁₃CH₃): This C14 saturated alkyl chain is the source of the monomer's pronounced hydrophobicity and flexibility.[2] The free rotation around the sp³ hybridized carbon-carbon single bonds allows for significant conformational freedom, which in the resulting polymer, translates to a low glass transition temperature.

The molecule is achiral and possesses a linear formula of C₁₇H₃₂O₂.[3]

Caption: Molecular structure of tetradecyl acrylate.

Spectroscopic Characterization

The structure of TDA is routinely confirmed using standard spectroscopic techniques.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of TDA displays characteristic peaks that confirm its functional groups. A strong absorption band appears around 1720-1730 cm⁻¹ , which is indicative of the C=O stretching vibration of the ester carbonyl group. Other significant peaks include C-O-C stretching vibrations between 1250 cm⁻¹ and 1150 cm⁻¹ , the C=C stretching of the vinyl group near 1637 cm⁻¹ , and aliphatic C-H stretching from the long alkyl chain observed between 2840 cm⁻¹ and 2950 cm⁻¹ .

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides a clear map of the molecule. The three vinyl protons of the acrylate group are the most distinct, appearing as a set of multiplets between δ 5.8 and 6.4 ppm . The methylene group adjacent to the ester oxygen (-O-CH₂ -) is typically observed as a triplet around δ 4.1 ppm . The extensive methylene groups of the tetradecyl chain produce a large, overlapping signal around δ 1.2-1.4 ppm , while the terminal methyl group (-CH₃) appears as a triplet near δ 0.9 ppm .

-

¹³C NMR: The carbon spectrum corroborates the proton data. The carbonyl carbon of the ester is found downfield at approximately δ 166 ppm . The carbons of the vinyl group appear around δ 128 ppm and δ 130 ppm . The carbon of the methylene group attached to the ester oxygen (-O-C H₂-) is located near δ 64 ppm , with the numerous carbons of the alkyl chain resonating between δ 22 and 32 ppm , and the terminal methyl carbon appearing at approximately δ 14 ppm .[3]

-

Physicochemical Properties

The physical properties of TDA are dominated by its long alkyl chain, rendering it a colorless, oily liquid at room temperature with low water solubility.

| Property | Value | Source(s) |

| CAS Number | 21643-42-5 | [3] |

| Molecular Formula | C₁₇H₃₂O₂ | [3] |

| Molecular Weight | 268.44 g/mol | [3] |

| Appearance | Colorless to almost colorless liquid | TCI |

| Boiling Point | 138 °C / 0.4 mmHg | TCI |

| Melting Point | 14 °C | TCI |

| Density | 0.87 g/cm³ (at 20 °C) | TCI |

| Refractive Index | ~1.45 | TCI |

Synthesis and Polymerization

Synthesis via Fischer Esterification

Tetradecyl acrylate is most commonly synthesized via Fischer esterification.[4][5] This acid-catalyzed reaction involves the condensation of a carboxylic acid (acrylic acid) and an alcohol (1-tetradecanol).

The reaction is reversible, and to drive the equilibrium towards the ester product, water, a byproduct, is typically removed using a Dean-Stark apparatus.[5] An excess of one reactant can also be used.[4]

Caption: General workflow for TDA synthesis.

Experimental Protocol: Laboratory-Scale Synthesis of Tetradecyl Acrylate

This protocol is adapted from standard Fischer esterification procedures for long-chain alcohols.[4][5][6]

-

Reactor Setup: Equip a round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.

-

Charging Reactants: To the flask, add 1-tetradecanol (1.0 eq), acrylic acid (1.2 eq), a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~1-2 mol%), and a polymerization inhibitor (e.g., hydroquinone). Add toluene as the solvent to facilitate azeotropic water removal.

-

Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until the theoretical amount of water has been collected, indicating reaction completion (typically 4-8 hours).

-

Workup: Allow the reaction mixture to cool to room temperature. Transfer the solution to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst and any excess acrylic acid, followed by a wash with saturated sodium chloride solution (brine).

-

Drying and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. The crude product is then purified by vacuum distillation to yield pure tetradecyl acrylate.

Free-Radical Polymerization

TDA readily undergoes free-radical polymerization to form poly(tetradecyl acrylate) (PTDA). The polymerization is typically initiated by thermal initiators, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).

The long alkyl side chain in PTDA acts as an internal plasticizer, resulting in a polymer with a very low glass transition temperature (Tg). While a specific value for PTDA is not widely reported, it is expected to be below the -3 °C reported for the shorter-chain poly(dodecyl acrylate), following the established trend of decreasing Tg with increasing alkyl chain length in poly(n-alkyl acrylates).[7][8] This low Tg makes the polymer soft and rubbery at room temperature.

Caption: Free-radical polymerization of TDA.

Applications in Research and Drug Development

The defining hydrophobicity of the tetradecyl chain makes PTDA and copolymers containing TDA highly valuable in biomedical applications, particularly for interacting with biological lipids and encapsulating non-polar molecules.

Hydrophobic Component in Drug Delivery Nanoparticles

Polymeric nanoparticles (PNPs) are a cornerstone of modern drug delivery, enabling enhanced solubility, targeted delivery, and controlled release of therapeutic agents.[9] The hydrophobic core of these nanoparticles is an ideal environment for encapsulating poorly water-soluble drugs.

TDA is an excellent monomer for creating these hydrophobic domains. Through techniques like emulsion or miniemulsion polymerization, TDA can be copolymerized with hydrophilic monomers (e.g., acrylic acid, polyethylene glycol acrylates) to form amphiphilic block or random copolymers.[1][10] In an aqueous environment, these polymers self-assemble into core-shell nanoparticles, with the hydrophobic PTDA segments forming the core to encapsulate a drug and the hydrophilic segments forming a stabilizing corona.[9]

Experimental Protocol: Nanoparticle Formation via Miniemulsion Polymerization

This protocol provides a general framework for synthesizing long-chain polyacrylate nanoparticles.[1]

-

Phase Preparation:

-

Oil Phase: Dissolve tetradecyl acrylate monomer, a co-monomer (if applicable), a hydrophobic initiator (like AIBN), and the drug to be encapsulated in a suitable organic solvent.

-

Aqueous Phase: Dissolve a surfactant (e.g., sodium dodecyl sulfate, SDS) in deionized water.

-

-

Pre-emulsification: Combine the oil and aqueous phases and stir vigorously for 30 minutes to form a coarse emulsion.

-

Miniemulsification: Subject the coarse emulsion to high-shear force using an ultrasonicator or a high-pressure homogenizer. This process shatters the large oil droplets into stable nanodroplets (50-500 nm).

-

Polymerization: Transfer the stable miniemulsion to a sealed reactor. Purge with nitrogen to remove oxygen, which inhibits free-radical polymerization. Heat the reactor to the desired temperature (e.g., 70 °C) to initiate polymerization within the nanodroplets.

-

Purification: Once the polymerization is complete, the resulting nanoparticle dispersion can be purified to remove unreacted monomer and excess surfactant, typically through dialysis or centrifugation.

Biomaterial Coatings and Surface Modification

The hydrophobic and flexible nature of PTDA makes it a candidate for modifying the surfaces of biomedical devices. Coatings derived from TDA can impart water-repellency, which can be useful in preventing non-specific protein adsorption (biofouling) or in creating materials for wound dressings and tissue engineering scaffolds where moisture control is critical.

Safety and Handling

Tetradecyl acrylate is classified as an irritant. Proper handling is essential to ensure laboratory safety.

-

GHS Hazard Classification:

-

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.[4]

-

P280: Wear protective gloves, eye protection, and face protection.[4]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[4]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

-

-

Handling and Storage:

-

Handle in a well-ventilated area or under a fume hood to avoid inhaling vapors.[1]

-

Avoid contact with skin, eyes, and clothing.[1]

-

TDA is often supplied with a polymerization inhibitor (e.g., MEHQ). Store in a cool, dark place, and keep the container tightly sealed to prevent premature polymerization.[1]

-

Conclusion

Tetradecyl acrylate is a versatile monomer whose value is derived directly from its well-defined chemical structure. The combination of a polymerizable acrylate head and a long, hydrophobic C14 alkyl tail provides a powerful tool for polymer chemists to design materials with tailored properties. Its ability to impart hydrophobicity and flexibility makes it particularly relevant for advanced applications in drug delivery and biomaterials. A thorough understanding of its synthesis, polymerization behavior, and spectroscopic signature, as detailed in this guide, is essential for leveraging its full potential in scientific research and development.

References

- BenchChem. (n.d.). Application Notes and Protocols for Emulsion Polymerization of Long-Chain Acrylates.

- University of the Sciences in Philadelphia. (n.d.).

- OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 88984, Tetradecyl acrylate. Retrieved from [Link]

- Saeed, K., et al. (2019).

- MIT OpenCourseWare. (n.d.). 5.310 (F19) Fischer Esterification Lab Manual.

- Tokyo Chemical Industry Co., Ltd. (n.d.). Tetradecyl Acrylate (stabilized with MEHQ). Product Information.

- TCI Chemicals. (2025, March 1).

- Fluorochem Ltd. (2024, December 19).

- HPI – POLIMER. (n.d.). Nanoparticles Formation of Poly (Styrene Acrylate)

-

Polymer Database. (n.d.). Glass Transition Temperatures. Retrieved from [Link]

- Morales-Cruz, M., et al. (2021).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. hpi-polimer.org [hpi-polimer.org]

- 3. Tetradecyl acrylate | C17H32O2 | CID 88984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. community.wvu.edu [community.wvu.edu]

- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 6. cerritos.edu [cerritos.edu]

- 7. researchgate.net [researchgate.net]

- 8. Thermal Transitions of Homopolymers: Glass Transition & Melting Point [sigmaaldrich.com]

- 9. youtube.com [youtube.com]

- 10. upcommons.upc.edu [upcommons.upc.edu]

tetradecyl acrylate synonyms

An In-Depth Technical Guide to Tetradecyl Acrylate: Properties, Synthesis, and Applications

Introduction

Tetradecyl acrylate, a long-chain alkyl acrylate monomer, is a pivotal chemical intermediate in the field of polymer science and materials engineering. Its unique molecular structure, featuring a C14 alkyl chain and a reactive acrylate group, imparts a distinct combination of hydrophobicity, flexibility, and polymerizability. These characteristics make it and its resultant polymers highly valuable in a diverse range of industrial applications, from advanced coatings and adhesives to specialty textiles and oilfield chemicals[1][2]. This technical guide offers a comprehensive overview for researchers, scientists, and drug development professionals, delving into the chemical identity, physicochemical properties, synthesis methodologies, polymerization kinetics, and critical applications of tetradecyl acrylate. Furthermore, it provides detailed protocols and safety guidelines to ensure its effective and safe utilization in a laboratory and industrial context.

Chemical Identity and Nomenclature

Precise identification of chemical compounds is fundamental in scientific research and development. Tetradecyl acrylate is known by several synonyms and is classified under various chemical identifiers. The most critical of these are consolidated below to ensure unambiguous recognition.[3][4][5]

| Identifier | Value | Source(s) |

| IUPAC Name | tetradecyl prop-2-enoate | [4][6] |

| CAS Registry Number | 21643-42-5 | [4][7] |

| EC Number | 244-491-1 | [4][8] |

| Molecular Formula | C₁₇H₃₂O₂ | [3][6][9] |

| Molecular Weight | 268.43 g/mol | [3][9] |

| InChI Key | XZHNPVKXBNDGJD-UHFFFAOYSA-N | [6] |

| Synonyms | Acrylic Acid Tetradecyl Ester[3][10], Myristyl Acrylate[3][5][11], n-Tetradecyl Acrylate[3][11], Tetradecyl 2-propenoate[3][4], 2-Propenoic acid, tetradecyl ester[3][4] |

Physicochemical Properties

The physical and chemical properties of tetradecyl acrylate dictate its behavior in chemical reactions and its performance in final applications. It is typically supplied as a colorless liquid, often stabilized with a small amount of an inhibitor like hydroquinone (HQ) or the monomethyl ether of hydroquinone (MEHQ) to prevent premature polymerization.[3][7]

| Property | Value | Source(s) |

| Appearance | Colorless to almost colorless clear liquid | [7] |

| Melting Point | 14 °C | [5][7][12] |

| Boiling Point | 138 °C @ 0.4 mmHg | [7][12][13] |

| Density | 0.87 g/cm³ | [7][12][13] |

| Flash Point | 125.4 °C | [5] |

| Refractive Index | 1.4450 to 1.4490 | [5][13] |

| Water Solubility | 2 µg/L at 20 °C (Practically Insoluble) | [5][13] |

| Storage Temperature | Room temperature, in a cool, dark, dry place | [7] |

Synthesis of Tetradecyl Acrylate

The primary industrial and laboratory method for synthesizing tetradecyl acrylate is through the direct esterification of acrylic acid with tetradecanol (also known as myristyl alcohol). This reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid, and is conducted in the presence of a polymerization inhibitor to prevent the acrylate from polymerizing under the heat of reaction.[14]

Synthesis Workflow

The synthesis involves a straightforward esterification reaction where water is removed to drive the equilibrium towards the product side.

Caption: Workflow for the synthesis of tetradecyl acrylate.

Detailed Experimental Protocol

This protocol is based on established esterification procedures.[14][15]

-

Apparatus Setup : Equip a 500 mL four-necked flask with a mechanical stirrer, a thermocouple, a Dean-Stark trap fitted with a reflux condenser, and a nitrogen inlet.

-

Charging Reactants : To the flask, add tetradecanol (1.0 mol), toluene (75% of the total mass of reactants), hydroquinone (0.5% of total reactant mass), and p-toluenesulfonic acid (1.0% of total reactant mass).[15]

-

Initiating the Reaction : Begin stirring and heat the mixture to approximately 60°C to dissolve all solids. Once dissolved, add acrylic acid (a slight molar excess, e.g., 1.1 mol).

-

Esterification : Increase the temperature to the reflux temperature of the mixture (around 120°C). Toluene will form an azeotrope with the water produced, which is then collected in the Dean-Stark trap.[14]

-

Monitoring : The reaction is monitored by observing the amount of water collected. The reaction is considered complete when the theoretical amount of water has been collected.[15]

-

Work-up and Purification :

-

Cool the reaction mixture.

-

Remove the toluene and excess acrylic acid via vacuum distillation.

-

Wash the remaining crude product with a 5% aqueous sodium carbonate solution until the washings are neutral, followed by a wash with saturated sodium chloride solution.[15]

-

Dry the organic layer over anhydrous calcium chloride, filter, and then dry the final product in a vacuum oven to yield pure tetradecyl acrylate.[15]

-

Polymerization and Applications

Tetradecyl acrylate readily undergoes free-radical polymerization to form poly(tetradecyl acrylate). This process is the foundation for its utility in various material applications.

Free-Radical Polymerization Mechanism

The polymerization proceeds via a standard chain-growth mechanism involving three key stages: initiation, propagation, and termination.[16]

-

Initiation : A free-radical initiator (e.g., AIBN or benzoyl peroxide) decomposes upon heating to generate primary radicals. These radicals attack the vinyl double bond of a tetradecyl acrylate monomer, creating a new monomer radical.

-

Propagation : The monomer radical rapidly adds to subsequent monomer molecules, extending the polymer chain. This step is highly exothermic.

-

Termination : The growth of polymer chains ceases when two radical chains combine (combination) or transfer a hydrogen atom (disproportionation).[16]

Caption: Free-radical polymerization of tetradecyl acrylate.